1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone

Catalog No.
S11912767
CAS No.
M.F
C12H14N2OS
M. Wt
234.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino...

Product Name

1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone

IUPAC Name

1-[4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C12H14N2OS/c1-8-7-13-12(16-8)14-11-5-3-10(4-6-11)9(2)15/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

WENWMLIILWNSTP-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)NC2=CC=C(C=C2)C(=O)C

1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone is an organic compound characterized by its complex structure, which includes a thiazole moiety attached to a phenyl group. The thiazole ring is notable for its presence in various biologically active compounds, contributing to the compound's potential pharmacological properties. The molecular formula of this compound is C12H14N2OSC_{12}H_{14}N_2OS, with a molecular weight of approximately 238.32 g/mol.

The thiazole ring in this compound is particularly interesting due to its ability to participate in diverse

The chemical reactivity of 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone can be summarized as follows:

  • Oxidation: The compound can undergo oxidation reactions, potentially converting the thiazole or amine groups into more oxidized forms.
  • Reduction: Reductive conditions may lead to the formation of amines or other derivatives by reducing the carbonyl group in the ethanone structure.
  • Substitution Reactions: The thiazole nitrogen can act as a nucleophile in electrophilic aromatic substitution reactions, while the phenyl group may also participate in substitution reactions under appropriate conditions.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.

The biological activity of compounds containing thiazole rings, including 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone, has been extensively studied. Thiazole derivatives are known for their:

  • Antimicrobial Activity: Many thiazole-containing compounds exhibit significant antibacterial and antifungal properties.
  • Antitumor Properties: Certain thiazoles have shown potential as anticancer agents by inhibiting tumor cell proliferation.
  • Anticonvulsant Effects: Some studies indicate that thiazoles can possess anticonvulsant activities, making them candidates for treating epilepsy.

The specific biological activities of 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone would require further investigation through pharmacological studies.

The synthesis of 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through methods such as the Hantzsch thiazole synthesis or other cyclization techniques involving α-haloketones and thioamides.
  • Amine Substitution: The introduction of the amino group at the para position of the phenyl ring can be accomplished through nucleophilic substitution reactions.
  • Acetylation: The final step involves acetylation of the amine to form the ethanone moiety.

Optimizing these synthetic routes is crucial for achieving high yields and purity of the final product.

The applications of 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, this compound could serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Research: It may be used in studies exploring the reactivity and properties of thiazole-containing compounds.

Interaction studies involving 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone focus on its binding affinity and mechanism with various biological targets such as enzymes and receptors. These studies are essential for understanding how this compound exerts its biological effects and for optimizing its pharmacological profile.

Several compounds share structural similarities with 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone. Here are some notable examples:

Compound NameStructureKey Features
4-(5-Methylthiazol-2-Yl)anilineContains a thiazole ring and an amino groupKnown for antimicrobial properties
2-Amino-thiazole derivativesVarious substitutions on the thiazole ringExhibits anticancer activity
ThiosemicarbazonesRelated to thiazoles with enhanced reactivityPotential antitumor agents

These compounds highlight the unique aspects of 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone while showcasing the diverse functionalities that can arise from modifications to the thiazole structure. Each compound's distinct biological activity makes it valuable in medicinal chemistry research.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.08268425 g/mol

Monoisotopic Mass

234.08268425 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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